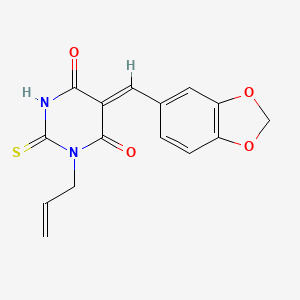
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide, also known as MPMP, is a synthetic compound that has shown potential in various scientific research applications.
作用機序
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. By activating this pathway, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide may help to prevent or slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide can increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines, indicating that it may have a protective effect on cells and tissues. Additionally, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential in humans as well.
実験室実験の利点と制限
One advantage of using 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to cells or tissues. However, one limitation is that the compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases and chronic pain. Finally, research could be conducted to explore the potential use of 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in combination with other compounds or therapies to enhance its efficacy.
合成法
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzaldehyde with 3-methoxypropylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been studied for its potential as a neuroprotective agent, with research suggesting that it may have therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-22-13-5-10-19-18(21)15-8-11-20(12-9-15)14-16-6-3-4-7-17(16)23-2/h3-4,6-7,15H,5,8-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZEZVWNMDGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)
![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)

![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)